N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound featuring a pyridinone core substituted with a 4-methylbenzyloxy group at position 5 and a methyl group at position 2. The acetamide side chain is linked to a 2,4-difluorophenyl moiety, a structural motif commonly associated with enhanced bioavailability and target binding in medicinal and agrochemical applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3/c1-14-3-5-16(6-4-14)13-29-21-11-26(15(2)9-20(21)27)12-22(28)25-19-8-7-17(23)10-18(19)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMXNTMWSGGASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a difluorophenyl moiety and a pyridine derivative. Its molecular formula is C₁₈H₁₈F₂N₂O₂, and it has notable properties that contribute to its biological activity.
Aldose Reductase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of aldose reductase (ALR2). Aldose reductase plays a crucial role in the polyol pathway, particularly in conditions associated with oxidative stress, such as diabetes. Inhibiting this enzyme can mitigate complications arising from hyperglycemia by reducing the accumulation of sorbitol and fructose.
- Inhibition Potency : Studies have shown that compounds similar to this compound exhibit IC50 values ranging from 0.032 μM to 0.468 μM for ALR2 inhibition, indicating strong inhibitory potential .
Antioxidant Activity
The compound also demonstrates significant antioxidant properties. Antioxidants are crucial in combating oxidative stress by neutralizing free radicals, thereby preventing cellular damage.
- Mechanistic Insights : The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity. For instance, structural modifications that introduce phenolic groups have been shown to increase the efficacy of antioxidant activity .
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cell lines:
- Cell Viability Assays : Compounds with similar structures were tested on human endothelial cells, showing a protective effect against oxidative damage induced by high glucose levels.
- Lipid Peroxidation Suppression : The compound demonstrated significant inhibition of lipid peroxidation, as evidenced by reduced malondialdehyde (MDA) levels in treated cell cultures, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Diabetic Complications : A study involving diabetic rat models showed that administration of aldose reductase inhibitors led to significant improvements in retinal health and reduced neuropathic symptoms. This suggests that compounds like this compound may offer similar benefits .
Data Summary
Comparison with Similar Compounds
Pyridinone-Based Analogs
- 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (): This analog replaces the 2,4-difluorophenyl group with a tetrahydrofuran-2-ylmethyl substituent.
- N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (): This patented compound shares the pyridinone core and 2,4-difluorophenyl substituent but introduces an L-alanine ethyl group. The added amino acid moiety may enhance solubility or enable peptide-mediated targeting .
Fluorophenyl-Containing Compounds
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ): A herbicide with a difluorophenyl group and pyridinecarboxamide backbone. The trifluoromethylphenoxy group confers strong hydrophobic interactions, suggesting the target compound’s difluorophenyl-acetamide group could similarly enhance binding in agrochemical contexts .
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolopyrimidine-2-sulfonamide, ):
This sulfonamide herbicide highlights the role of fluorine in improving metabolic stability. The target compound’s 2,4-difluorophenyl group may offer analogous resistance to oxidative degradation .
Acetamide Derivatives
- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Synthesized via a multicomponent reaction, this compound shares the acetamide linkage and fluorophenyl group. Its cyclohexyl and propyl groups may increase steric bulk, reducing bioavailability compared to the target compound’s pyridinone core .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
